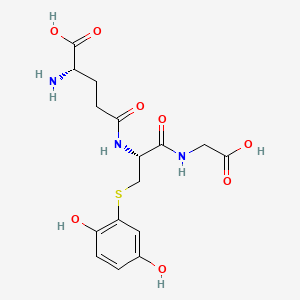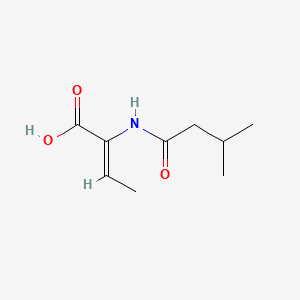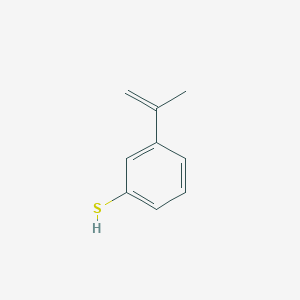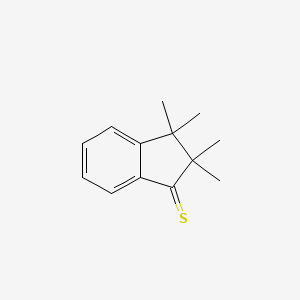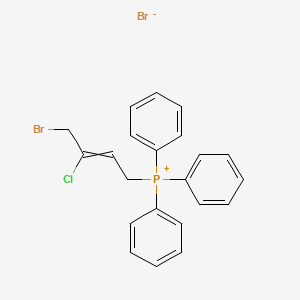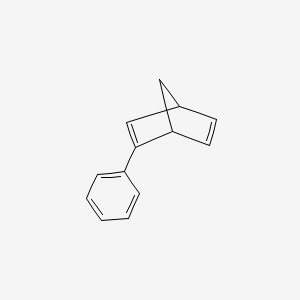![molecular formula C9H14O2 B14449420 Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)- CAS No. 78037-77-1](/img/structure/B14449420.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-, also known as 5-norbornene-2,3-dimethanol, is a bicyclic compound with the molecular formula C9H14O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a double bond and two hydroxyl groups at the 2 and 3 positions. The compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent reduction of the anhydride group yields the desired dimethanol compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated bicyclic compounds, and various substituted derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol involves its reactivity due to the strained bicyclic structure and the presence of reactive hydroxyl groups. The compound can interact with various molecular targets through hydrogen bonding and other interactions, leading to its diverse reactivity in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: This compound has a similar bicyclic structure but with methyl groups instead of hydroxyl groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has carboxylic anhydride groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which impart different reactivity compared to its analogs. This makes it a versatile compound in synthetic chemistry and various applications .
Properties
CAS No. |
78037-77-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(1S,2S,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m0/s1 |
InChI Key |
IGHHPVIMEQGKNE-KZVJFYERSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2CO)CO |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


